molecular formula C17H34O4S2 B13361815 16-((Methylthio)sulfonyl)hexadecanoic acid

16-((Methylthio)sulfonyl)hexadecanoic acid

Cat. No.: B13361815
M. Wt: 366.6 g/mol
InChI Key: JTQCRDHNBYEALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-((Methylthio)sulfonyl)hexadecanoic acid is a sulfur-containing fatty acid derivative This compound is characterized by the presence of a methylthio group and a sulfonyl group attached to a hexadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-((Methylthio)sulfonyl)hexadecanoic acid typically involves the introduction of the methylthio and sulfonyl groups onto a hexadecanoic acid molecule. This can be achieved through a series of chemical reactions, including sulfonation and thiolation. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

16-((Methylthio)sulfonyl)hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have distinct chemical and physical properties compared to the parent compound.

Scientific Research Applications

16-((Methylthio)sulfonyl)hexadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 16-((Methylthio)sulfonyl)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The presence of the methylthio and sulfonyl groups allows the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid with different chemical properties.

    16-Methanethiosulfonyl Hexadecanoic Acid: A closely related compound with similar structural features but different functional groups.

Uniqueness

16-((Methylthio)sulfonyl)hexadecanoic acid is unique due to the presence of both methylthio and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.

Biological Activity

16-((Methylthio)sulfonyl)hexadecanoic acid, a derivative of hexadecanoic acid (palmitic acid), possesses unique chemical properties due to its methylthio and sulfonyl functional groups. This compound is studied for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The compound's structure includes a long-chain fatty acid backbone with a methylthio group and a sulfonyl group, which significantly influences its reactivity and biological interactions. The sulfonyl group may enhance solubility and bioavailability, while the methylthio group could affect metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance, long-chain fatty acids are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Antioxidant Activity

The antioxidant potential of fatty acids is well-documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. The presence of the sulfonyl group may further enhance these properties by stabilizing radical species .

Enzyme Inhibition

This compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibiting these enzymes can lead to altered pharmacokinetics for co-administered drugs, potentially enhancing therapeutic effects or reducing toxicity .

  • Modulation of Lipid Metabolism : The compound may influence lipid metabolism by altering the expression of genes involved in fatty acid synthesis and oxidation.
  • Cytokine Regulation : By modulating cytokine levels, it can affect various signaling pathways associated with inflammation and immune response.
  • Antioxidative Mechanism : The antioxidant activity may be attributed to the ability to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them.

Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the effects of a similar sulfonyl fatty acid on inflammation in a rat model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and serum levels of inflammatory markers compared to controls .

Study 2: Impact on Lipid Profiles

In another clinical study involving patients with dyslipidemia, supplementation with a related fatty acid led to improved lipid profiles, including decreased LDL cholesterol and increased HDL cholesterol levels. This suggests potential cardiovascular benefits linked to the compound's action on lipid metabolism .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavenging
Enzyme inhibitionCytochrome P450 inhibition
Lipid metabolismGene expression modulation

Properties

Molecular Formula

C17H34O4S2

Molecular Weight

366.6 g/mol

IUPAC Name

16-methylsulfanylsulfonylhexadecanoic acid

InChI

InChI=1S/C17H34O4S2/c1-22-23(20,21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

JTQCRDHNBYEALV-UHFFFAOYSA-N

Canonical SMILES

CSS(=O)(=O)CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.